N-cyclopentyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
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Description
N-cyclopentyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : This compound has been used in the synthesis of novel heterocyclic compounds with a focus on antimicrobial applications. For example, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, which showed promising results as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Pharmacological and Toxicity Assessment
- Computational and Pharmacological Evaluation : Faheem (2018) conducted a study focusing on the computational and pharmacological potential of novel derivatives, including toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. This research highlights the diverse pharmacological applications of these compounds (Faheem, 2018).
Coordination Complexes and Antioxidant Activity
- Novel Co(II) and Cu(II) Coordination Complexes : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination complexes with Co(II) and Cu(II) ions. They also investigated the antioxidant activities of these ligands and complexes, revealing significant antioxidant activity (Chkirate et al., 2019).
Insecticidal Applications
- Synthesis and Insecticidal Assessment : Fadda et al. (2017) utilized similar compounds in the synthesis of innovative heterocycles incorporating a thiadiazole moiety. They assessed these compounds as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting their potential use in pest control (Fadda et al., 2017).
Antitumor and Antioxidant Evaluation
- Antitumor and Antioxidant Studies : Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles and evaluated them for their antitumor and antioxidant activities. This study demonstrates the potential of these compounds in the field of cancer research and therapy (Hamama et al., 2013).
Properties
IUPAC Name |
N-cyclopentyl-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-16-11-20-24(15-9-3-2-4-10-15)18(16)19(26)23(22-13)12-17(25)21-14-7-5-6-8-14/h2-4,9-11,14H,5-8,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXZYWZZSXXGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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